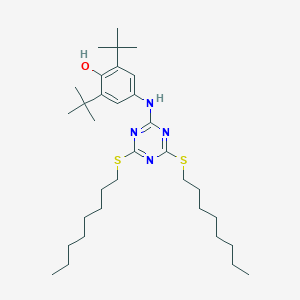

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol

Descripción general

Descripción

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol is a complex organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and other materials against oxidative degradation. This compound is characterized by its unique structure, which includes a triazine ring substituted with octylthio groups and a phenolic moiety with tert-butyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol typically involves multiple steps One common method includes the reaction of 2,6-di-tert-butylphenol with cyanuric chloride to form an intermediate, which is then reacted with octylthiol to introduce the octylthio groups

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of solvents and catalysts to facilitate the reactions, and the final product is purified through techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Chemical Reactions

1.1 Oxidation

The phenolic hydroxyl group undergoes oxidation to form quinone derivatives. This reaction is critical for its antioxidant activity, as it neutralizes free radicals in polymer matrices .

1.2 Reduction

The triazine ring is susceptible to reduction under specific conditions. Agents like lithium aluminum hydride (LiAlH₄) can modify the triazine structure, altering its electron distribution.

1.3 Substitution

The octylthio groups (-S-C₈H₁₇) are replaceable with other alkyl/aryl moieties. Substitution reactions typically require strong acid or base catalysts, expanding the compound’s functional diversity .

Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions | Citations |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Acidic/aqueous | |

| Reduction | LiAlH₄ | Anhydrous ether | |

| Substitution | Strong bases (e.g., NaOH) | High temperature |

Major Reaction Products

3.1 Oxidation Products

- Quinones : Formed via dehydrogenation of the phenolic ring.

- Hydroquinones : Intermediate species in radical scavenging .

3.2 Reduction Products

- Triazine ring derivatives : Altered electron-deficient triazine structures.

3.3 Substitution Products

Research Findings and Mechanisms

4.1 Radical Scavenging

The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals, supported by its high LogP value (13.2) . This mechanism is critical for polymer stabilization .

4.2 Steric and Electronic Effects

- Steric hindrance : Tert-butyl groups protect the phenolic core from rapid oxidation .

- Electron distribution : The triazine ring’s electron-withdrawing groups enhance radical scavenging .

4.3 Solubility and Bioavailability

Solubility in chloroform and methanol (logP = 13.2) facilitates its use in polymer matrices .

Comparison of Reaction Pathways

| Pathway | Primary Reactant | Key Products | Industrial Impact |

|---|---|---|---|

| Oxidation | Phenolic hydroxyl | Quinones | Polymer stabilization |

| Reduction | Triazine ring | Reduced triazine | Modified materials |

| Substitution | Octylthio groups | Derivatives | Functional diversity |

Aplicaciones Científicas De Investigación

Antioxidant in Plastics and Polymers

One of the primary applications of 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol is as an antioxidant in plastics and polymers . It helps prevent oxidative degradation of materials during processing and throughout their service life.

Case Study: Polypropylene Stabilization

In a study on polypropylene (PP), the incorporation of this compound significantly improved thermal stability and reduced discoloration compared to control samples without antioxidants. The enhanced performance was attributed to its ability to scavenge free radicals generated during thermal processing.

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a plant growth regulator and a protectant against environmental stressors .

Case Study: Crop Yield Improvement

Research conducted on tomato plants indicated that treatment with this compound led to improved growth rates and increased resistance to drought conditions. Plants treated with the compound exhibited higher chlorophyll content and better overall health compared to untreated controls.

Pharmaceutical Applications

In pharmaceuticals, this compound is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its structural properties which may confer beneficial biological activities.

Case Study: Antimicrobial Activity

A study examining the antimicrobial properties of related triazine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.

Adhesives and Sealants

The compound is utilized in the formulation of adhesives and sealants due to its ability to enhance adhesion properties while providing thermal stability.

Case Study: Adhesive Performance Enhancement

In a comparative analysis of adhesive formulations, those containing this compound demonstrated superior bonding strength and resistance to thermal degradation compared to traditional formulations. This makes it suitable for high-performance applications in construction and automotive industries.

Data Summary

| Application Area | Key Benefits | Relevant Studies/Findings |

|---|---|---|

| Plastics & Polymers | Improved thermal stability | Enhanced performance in polypropylene stabilization |

| Agriculture | Increased crop yield & drought resistance | Positive effects on tomato plant growth |

| Pharmaceuticals | Potential antimicrobial activity | Similar compounds show effectiveness against pathogens |

| Adhesives & Sealants | Enhanced bonding strength | Superior performance in high-temperature environments |

Mecanismo De Acción

The antioxidant properties of 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol are primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The phenolic group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize reactive oxygen species. The triazine ring and octylthio groups further enhance the compound’s stability and effectiveness as an antioxidant.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

2,4,6-Tri-tert-butylphenol: Another antioxidant with similar properties but different structural features.

4,4’-Thiobis(6-tert-butyl-m-cresol): Contains sulfur atoms and tert-butyl groups, similar to the octylthio groups in the target compound.

Uniqueness

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol is unique due to its combination of a triazine ring and octylthio groups, which provide enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its structure allows for better interaction with free radicals and improved performance in various applications.

Actividad Biológica

The compound 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol (CAS No. 991-84-4) is a complex organic molecule with notable biological activities. Its structure incorporates a triazine moiety, which is known for its diverse applications in agriculture and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of 588.95 g/mol. The presence of both bulky tert-butyl groups and octylthio substituents contributes to its lipophilicity and potential bioactivity.

Structural Formula

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activities. These properties are primarily attributed to the di-tert-butylphenol structure, which can scavenge free radicals and reduce oxidative stress in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The phenolic hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them.

- Metal Chelation : The compound may chelate transition metals, preventing them from catalyzing harmful oxidative reactions.

- Cell Signaling Modulation : It has been suggested that such compounds can influence cell signaling pathways related to inflammation and apoptosis.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate a promising potential for further development as an anticancer agent.

Case Studies

- Study on Antioxidant Activity : A study published in Journal of Agricultural and Food Chemistry highlighted the antioxidant properties of related phenolic compounds. The study utilized DPPH and ABTS assays to quantify radical scavenging activity, finding that derivatives of di-tert-butylphenol significantly inhibited oxidative stress markers in cellular models .

- Cytotoxicity Evaluation : In a recent investigation into the anticancer properties of various phenolic compounds, it was found that this compound demonstrated selective toxicity towards cancer cells while sparing normal cells .

- Environmental Impact Studies : Research has also focused on the environmental implications of using such compounds in agricultural applications due to their potential toxicity to non-target organisms .

Q & A

Basic Research Questions

Q. What structural features of 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol contribute to its antioxidant activity?

The compound combines a hindered phenol group (radical scavenger) and a triazine core with octylthio substituents (thermal stabilizers). The tert-butyl groups on the phenol moiety sterically hinder oxidative degradation, while the sulfur atoms in the triazine ring act as peroxide decomposers. Methodologically, density functional theory (DFT) can model radical scavenging efficiency, while thermogravimetric analysis (TGA) quantifies thermal stability .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC): To assess purity (>99% as per industrial standards) and detect degradation products .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl vs. octylthio groups) .

- X-ray Crystallography: For resolving crystal structure using programs like SHELXL (suitable for small-molecule refinement) .

Q. How does the compound interact with polymer matrices during stabilization studies?

Incorporate the compound into polymers (e.g., polyethylene) via melt-blending and monitor oxidative induction time (OIT) using differential scanning calorimetry (DSC). Compare OIT values with control samples to quantify stabilization efficacy .

Advanced Research Questions

Q. How can computational modeling predict the antioxidant mechanism of this compound?

- Molecular Dynamics (MD): Simulate interactions between the compound and polymer chains to study diffusion rates and compatibility.

- DFT Calculations: Evaluate bond dissociation energies (BDEs) of the phenolic O–H group to predict radical scavenging activity. Reference experimental data (e.g., ESR spectroscopy for radical trapping) to validate simulations .

Q. What synthetic strategies optimize the yield of this compound?

- Stepwise Functionalization: React 2,4,6-trichloro-1,3,5-triazine with octylthiol under basic conditions (e.g., K₂CO₃ in THF) to introduce octylthio groups, followed by nucleophilic substitution with 4-amino-2,6-di-tert-butylphenol.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How do environmental factors (e.g., UV exposure, temperature) influence its stabilization performance?

- Accelerated Aging Tests: Expose polymer samples containing the compound to UV radiation (e.g., QUV tester) and elevated temperatures. Measure carbonyl index via FTIR spectroscopy to track oxidation.

- Kinetic Studies: Apply the Arrhenius equation to extrapolate degradation rates under real-world conditions .

Q. What are the decomposition pathways of this compound under oxidative stress?

- Mass Spectrometry (MS): Identify degradation products (e.g., sulfoxides or sulfones from octylthio groups) using LC-MS.

- Electron Spin Resonance (ESR): Detect transient radical species during thermal/UV degradation. Correlate findings with antioxidant depletion rates .

Q. Methodological Considerations

Q. How to resolve contradictions in reported thermal stability data?

- Standardize Testing Protocols: Use identical heating rates (e.g., 10°C/min in TGA) and sample masses.

- Cross-Validate with Multiple Techniques: Pair TGA with DSC to distinguish between volatilization and decomposition events .

Q. What strategies enhance compatibility with hydrophobic polymer matrices?

Propiedades

IUPAC Name |

4-[[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino]-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56N4OS2/c1-9-11-13-15-17-19-21-39-30-35-29(36-31(37-30)40-22-20-18-16-14-12-10-2)34-25-23-26(32(3,4)5)28(38)27(24-25)33(6,7)8/h23-24,38H,9-22H2,1-8H3,(H,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLSTWVLSWCGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052662 | |

| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

991-84-4 | |

| Record name | 2,4-Bis-(n-octylthio)-6-(4-hydroxy-3′,5′-di-tert-butylanilino)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=991-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-((4,6-bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000991844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irganox 565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-(4,6-bis(octylthio)-1,3,5-triazin-2-ylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-(4,6-BIS(OCTYLTHIO)-1,3,5-TRIAZIN-2-YLAMINO)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q826IX7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.